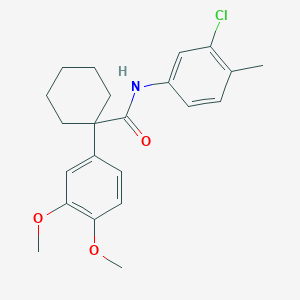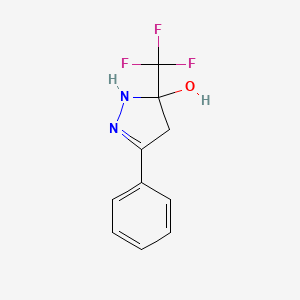![molecular formula C22H19NO4 B11091742 4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11091742.png)
4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE is a synthetic organic compound belonging to the benzamide class It features a dibenzofuran core, which is a fused polycyclic aromatic structure, and is substituted with ethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of appropriate biphenyl precursors under oxidative conditions.
Substitution Reactions: Introduction of ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions using ethyl and methyl halides, respectively.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the substituted dibenzofuran with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: A structurally similar compound with additional ethoxy groups.
2-Methoxydibenzo[b,d]furan-3-yl derivatives: Compounds with variations in the substituents on the dibenzofuran core.
Uniqueness
4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the benzamide moiety, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19NO4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C22H19NO4/c1-3-26-15-10-8-14(9-11-15)22(24)23-18-13-20-17(12-21(18)25-2)16-6-4-5-7-19(16)27-20/h4-13H,3H2,1-2H3,(H,23,24) |
InChI Key |
YHQYCGJEHXKFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091677.png)

![5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]](/img/structure/B11091682.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11091685.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone](/img/structure/B11091687.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091692.png)
![N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11091693.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091695.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11091696.png)
![1-Benzyl-3-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11091700.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091701.png)
![(6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091710.png)

![[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid](/img/structure/B11091719.png)
